molecular formula C14H20O2 B14484629 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one CAS No. 65768-18-5

3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one

Cat. No.: B14484629
CAS No.: 65768-18-5
M. Wt: 220.31 g/mol
InChI Key: ALBTUYAFNNPJFZ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a butanone backbone. This compound is known for its pleasant aroma and is used in various applications, including flavoring and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one can be achieved through several methods. One common approach involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis. The epoxidation is typically carried out using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst. The resultant epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-oxo-3-[4-(2-methylpropyl)phenyl]butan-2-one.

    Reduction: Formation of 3-hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-ol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-phenylbutan-2-one: Similar structure but lacks the 2-methylpropyl group.

    2-Butanone, 3-hydroxy-: Similar backbone but different substituents.

Uniqueness

3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one is unique due to the presence of the 2-methylpropyl group attached to the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

65768-18-5

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one

InChI

InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)14(4,16)11(3)15/h5-8,10,16H,9H2,1-4H3

InChI Key

ALBTUYAFNNPJFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(C(=O)C)O

Origin of Product

United States

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